molecular formula C7H14ClNO B6300751 5-Methoxy-2-azaspiro[3.3]heptane hydrochloride CAS No. 2306272-79-5

5-Methoxy-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B6300751
CAS No.: 2306272-79-5
M. Wt: 163.64 g/mol
InChI Key: PZXNJZICGHJDKU-UHFFFAOYSA-N
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Description

5-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.64516 . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and a methoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5-Methoxy-2-azaspiro[3.3]heptane hydrochloride are likely to involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the nitrogen atom can produce secondary or tertiary amines.

Scientific Research Applications

5-Methoxy-2-azaspiro[3.3]heptane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxy-2-azaspiro[3.3]heptane hydrochloride include other spirocyclic amines and methoxy-substituted compounds. Examples include:

  • 2-Azaspiro[3.3]heptane
  • 5-Methoxy-2-azaspiro[3.4]octane
  • 5-Methoxy-2-azaspiro[4.4]nonane

Uniqueness

What sets 5-Methoxy-2-azaspiro[33]heptane hydrochloride apart from these similar compounds is its specific spirocyclic structure and the presence of both a methoxy group and a nitrogen atom

Properties

IUPAC Name

7-methoxy-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-9-6-2-3-7(6)4-8-5-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXNJZICGHJDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC12CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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